2'-Bromospiro[cyclohexane-1,9'-fluorene]
Description
Molecular Architecture and Spirocyclic Configuration
2'-Bromospiro[cyclohexane-1,9'-fluorene] is a structurally complex organic compound characterized by a spirocyclic framework that integrates a cyclohexane ring and a fluorene system. The spiro junction occurs at the carbon atom shared between the two rings, creating a three-dimensional geometry that imposes rigidity on the molecular structure. The cyclohexane component is a six-membered saturated hydrocarbon ring, while the fluorene moiety consists of a bicyclic system with two benzene rings fused via a five-membered central ring.
The bromine substituent is positioned at the 2' carbon of the fluorene fragment, which influences electronic properties and reactivity. X-ray crystallographic studies of analogous spirofluorene derivatives reveal that the spiro carbon induces perpendicular alignment between the two ring systems, minimizing steric interactions and stabilizing the molecule through reduced strain. This spatial arrangement is critical for applications in materials science, where conformational stability is paramount.
Table 1: Key Structural Parameters of 2'-Bromospiro[cyclohexane-1,9'-fluorene]
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇Br | |
| Molecular Weight | 313.24 g/mol | |
| Spiro Junction | C9 of fluorene and C1 of cyclohexane | |
| Bromine Position | 2' on fluorene |
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 2'-bromospiro[cyclohexane-1,9'-fluorene] adheres to IUPAC guidelines for spiro compounds, which prioritize:
Structure
2D Structure
Properties
IUPAC Name |
2'-bromospiro[cyclohexane-1,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br/c19-13-8-9-15-14-6-2-3-7-16(14)18(17(15)12-13)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXMPBCAYRQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728175 | |
| Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797056-48-5 | |
| Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
2'-Bromospiro[cyclohexane-1,9'-fluorene] is utilized in the development of OLEDs. Its unique electronic properties allow for efficient light emission, which is crucial for display technologies. The compound's spiro configuration enhances charge transport and light emission efficiency, making it a valuable component in OLED formulations.
Organic Photovoltaics (OPVs)
This compound also plays a significant role in OPVs. Its ability to absorb light effectively and convert it into electrical energy contributes to the enhancement of energy conversion efficiencies in solar cells. Research indicates that incorporating spiro compounds can improve the overall performance of organic solar cells by optimizing light absorption and charge transport mechanisms.
Biological Imaging
Fluorescent Probes
In the realm of biological imaging, 2'-Bromospiro[cyclohexane-1,9'-fluorene] serves as a fluorescent probe. Its fluorescence properties enable it to be used for imaging cellular processes with high specificity. The compound can be engineered to target specific biomolecules, allowing for detailed visualization of biological systems.
Sensor Technology
Environmental Sensors
The compound is also applied in the development of sensors for detecting environmental pollutants. Its chemical structure allows it to interact with various analytes, providing a reliable method for monitoring air and water quality. The sensitivity and specificity of these sensors make them suitable for real-time environmental monitoring applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on OLEDs | Utilization in OLED technology | Demonstrated enhanced light emission efficiency due to spiro structure; potential for next-generation display technologies. |
| Research on OPVs | Role in organic solar cells | Showed significant improvement in energy conversion efficiency when incorporated into active layers of solar cells. |
| Development of Fluorescent Probes | Biological imaging applications | Confirmed high specificity and sensitivity for cellular imaging; useful for tracking biomolecular interactions in live cells. |
| Environmental Monitoring | Sensor technology | Achieved reliable detection limits for pollutants; effective for both air and water quality assessments. |
Mechanism of Action
The mechanism by which 2'-Bromospiro[cyclohexane-1,9'-fluorene] exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations: Cycloalkane Ring Size
2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]
- Structure : Features a smaller cyclopropane ring instead of cyclohexane, with bromine at both 2' and 7' positions .
- Synthesis : Comparable to the target compound but uses cyclopropane-forming reagents (e.g., methyl acrylate and nickel catalysts) .
- Properties :
Spiro[cyclobutene-1,9'-fluorene]
- Synthesis : Generated via desulfinative spirocyclization of gem-bis(triflyl)cyclobutenes .
- Reactivity : Higher reactivity due to strained cyclobutene, enabling derivatization (e.g., cross-coupling reactions) .
Substituent Effects
2′,7′-Diarylspiro(cyclopropane-1,9′-fluorene) Derivatives
- Structure : Aryl groups (e.g., phenyl, methoxyphenyl) at 2' and 7' positions .
- Photophysical Properties :
- Thermal Stability : Td ranges from 267–474°C, depending on substituent bulk .
2,2-Dichloro-1'-methyl-spiro[cyclopropane-1,9'-fluorene]
- Structure : Chlorine substituents and a methyl group enhance electrophilicity .
- Reactivity : Undergoes ring-opening reactions under basic conditions, forming dihydrofluorene derivatives .
Thermal and Photophysical Properties
*Estimated based on analogous spirofluorenes.
Biological Activity
2'-Bromospiro[cyclohexane-1,9'-fluorene] is a compound that has garnered interest due to its potential biological activities. This article summarizes the findings on its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.
- IUPAC Name : 2'-bromospiro[cyclohexane-1,9'-fluorene]
- CAS Number : 797056-48-5
- Molecular Formula : C18H17Br
- Molecular Weight : 313.24 g/mol
- Purity : 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various cyclohexane derivatives, including spiro compounds. The biological activity of 2'-Bromospiro[cyclohexane-1,9'-fluorene] can be compared to other derivatives in terms of Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 1: Antimicrobial Activity of Cyclohexane Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2'-Bromospiro[cyclohexane-1,9'-fluorene] | E. coli | TBD |
| Cyclohexane derivative A | Acinetobacter baumannii | 20 |
| Cyclohexane derivative B | Bacillus subtilis | 16.7 |
| Cyclohexene derivative C | Streptococcus pneumoniae | 125 |
The above table indicates that while specific MIC values for 2'-Bromospiro[cyclohexane-1,9'-fluorene] are still to be determined (TBD), other derivatives exhibit notable antibacterial activity. For instance, derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria, with varying effectiveness depending on the structural modifications made to the cyclohexane core .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of spiro compounds are also noteworthy. In vitro studies have demonstrated that certain cyclohexane derivatives exhibit significant cytotoxicity against cancer cell lines. For example, one study reported an LC50 value of 10.31 ± 0.003 μg/mL for a related cyclohexene derivative .
Table 2: Cytotoxicity of Related Cyclohexane Derivatives
| Compound | Cell Line | LC50 (µg/mL) |
|---|---|---|
| Spiro compound D | MCF-7 (Breast cancer) | TBD |
| Spiro compound E | HeLa (Cervical cancer) | TBD |
| 2'-Bromospiro[cyclohexane-1,9'-fluorene] | TBD | TBD |
The data suggests that structural variations in cyclohexane derivatives can lead to significant differences in their cytotoxic profiles, which may be relevant for developing new anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2'-Bromospiro[cyclohexane-1,9'-fluorene]. Studies indicate that modifications at specific positions on the cyclohexane ring can enhance antimicrobial and anticancer activities. For example, substituents at the C-5 position have been shown to significantly alter MIC values against E. coli and other pathogens .
Case Studies
- Antimicrobial Screening : A comprehensive screening of various cyclohexane derivatives revealed that certain modifications led to enhanced activity against E. coli and Staphylococcus aureus. The presence of halogens was noted to increase potency.
- Cytotoxicity Evaluation : In a study involving MTT assays on breast cancer cell lines, several derivatives demonstrated promising cytotoxic effects with LC50 values suggesting potential for further development as therapeutic agents.
- In Vivo Studies : Preliminary in vivo assessments indicated favorable pharmacokinetic profiles for some derivatives, suggesting potential for further exploration in therapeutic applications.
Preparation Methods
Synthetic Route Overview
The preparation of 2'-bromospiro[cyclohexane-1,9'-fluorene] involves the following key steps:
Formation of the spirocyclic core : This is achieved by reacting 9-fluorenone with a cyclohexyl Grignard reagent or equivalent nucleophile to form a spirofluorenol intermediate.
Intramolecular cyclization : Acid-promoted Friedel-Crafts alkylation induces the formation of the spiro linkage between the cyclohexane ring and the fluorene moiety.
Selective bromination at the 2' position : The spiro compound is then brominated using reagents such as N-bromosuccinimide (NBS) or via lithiation followed by reaction with brominating agents to install the bromine substituent at the 2' position on the fluorene ring.
This approach aligns with the general methodology for spirofluorene derivatives but is adapted for the cyclohexane spiro ring and bromine substitution.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard reaction | 9-fluorenone + cyclohexylmagnesium bromide | ~58-70 | Formation of spirofluorenol intermediate |
| Acid-promoted cyclization | Strong acid (e.g., methanesulfonic acid, H2SO4) | ~90-96 | Intramolecular Friedel-Crafts alkylation |
| Bromination | NBS or lithiation + Bu3SnCl followed by bromination | ~70-76 | Selective bromination at 2' position |
These yields are consistent with those reported for analogous spirofluorene compounds and their brominated derivatives.
Alternative Synthetic Routes and Modifications
Intramolecular Direct C–H Arylation
Recent advances have demonstrated catalytic intramolecular direct C–H arylation as an alternative to classical Friedel-Crafts cyclization for constructing spirofluorene moieties. This method employs palladium catalysts to facilitate the formation of the spiro linkage under milder conditions, potentially improving selectivity and reducing side reactions.
Use of Dibromoalkane Precursors
For related spiro compounds such as 2'-bromospiro[cyclopentane-1,9'-fluorene], synthesis from dibromoalkane and 2-bromofluorene has been reported. The reaction proceeds via nucleophilic substitution in dimethyl sulfoxide solvent at elevated temperatures (around 160 °C) with phase transfer catalysts and bases like sodium hydroxide or lithium hydroxide monohydrate. This method achieves high yields (~98%) and could be adapted for cyclohexane analogs with appropriate modifications.
Detailed Research Findings
Mechanistic Insights
- The acid-promoted Friedel-Crafts reaction proceeds via protonation of the hydroxyl group in the spirofluorenol intermediate, generating a carbocation that undergoes intramolecular electrophilic aromatic substitution to form the spirocyclic structure.
- Bromination with NBS is regioselective for the 2' position due to electronic and steric factors inherent in the fluorene system.
- Catalytic C–H arylation offers a route that avoids pre-functionalized intermediates and may allow for late-stage modifications.
Characterization and Purity
Commercially available 2'-bromospiro[cyclohexane-1,9'-fluorene] is typically supplied with purity around 98%, stored as a solid at room temperature under dry conditions. Characterization includes NMR spectroscopy, GC-MS, and other standard analytical techniques confirming the structure and substitution pattern.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Friedel-Crafts | 9-fluorenone + cyclohexyl Grignard reagent | Strong acid (e.g., methanesulfonic acid) | 90-96 | Well-established, high yield | Requires strong acid, harsh conditions |
| Bromination of spirofluorene | Spirofluorenol intermediate | NBS or lithiation + brominating agent | 70-76 | Regioselective bromination | Requires careful control of conditions |
| Intramolecular C–H Arylation | Pyrrole-containing precursors | Pd catalyst, base, moderate temperature | Variable | Milder conditions, catalytic | Less explored for cyclohexane spirofluorene |
| Nucleophilic substitution route | 2-bromofluorene + dibromoalkane | DMSO, NaOH or LiOH, phase transfer catalyst, 160 °C | ~98 | High yield, scalable | High temperature, specific to cyclopentane analog |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
